Product packaging for 1-(4-ethynylphenyl)-N-methylmethanamine(Cat. No.:)

1-(4-ethynylphenyl)-N-methylmethanamine

Cat. No.: B11741234
M. Wt: 145.20 g/mol
InChI Key: YHPVLKDFJIKCFM-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-N-methylmethanamine (CAS 1449746-06-8) is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.20 g/mol . This benzylamine derivative features a methanamine group attached to a phenyl ring substituted with an ethynyl function at the para position, making it a valuable building block in organic and medicinal chemistry . Its structural properties are particularly valuable in pharmaceutical research for the synthesis of complex molecules. For instance, the compound's ethynylphenyl moiety is a key structural component in larger, complex molecules designed for biomedical research, such as protein-ligand interaction studies . As an intermediate, it plays a role in the development of compounds targeting central nervous system disorders and can be utilized in research settings for the study of neurotransmitter modulation and receptor binding activities . The product requires cold-chain transportation and is intended for research applications as a synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B11741234 1-(4-ethynylphenyl)-N-methylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethynylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8-11-2/h1,4-7,11H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPVLKDFJIKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Ethynylphenyl N Methylmethanamine

Established Synthetic Pathways and Precursors

Established synthetic routes to 1-(4-ethynylphenyl)-N-methylmethanamine primarily involve the initial synthesis of a stable precursor molecule, 4-ethynylbenzaldehyde (B1303622), which contains the desired 4-ethynylphenyl group. This aldehyde then undergoes a coupling reaction with methylamine (B109427), which simultaneously forms the N-methylmethanamine moiety and completes the synthesis of the target molecule.

The 4-ethynylphenyl moiety is most commonly introduced into the target molecule through the precursor, 4-ethynylbenzaldehyde. The synthesis of this key intermediate is typically achieved via a Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.

A widely used method for the synthesis of 4-ethynylbenzaldehyde is the Sonogashira coupling of 4-bromobenzaldehyde (B125591) with trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions. Following the coupling reaction, the trimethylsilyl group is removed by treatment with a base, such as potassium carbonate, to yield the desired 4-ethynylbenzaldehyde. thalesnano.com

Table 1: Representative Reaction Conditions for the Synthesis of 4-Ethynylbenzaldehyde via Sonogashira Coupling

StepReactantsCatalyst/ReagentsSolventTemperatureTimeNotes
Coupling 4-bromobenzaldehyde, trimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, triethylamineToluene70 °C15 hThe use of a palladium-phosphine complex and a copper(I) co-catalyst is typical. Triethylamine acts as both a base and a solvent.
Deprotection 4-((trimethylsilyl)ethynyl)benzaldehydePotassium carbonateMethanol (B129727)Room Temp.2 hA mild base is sufficient to remove the trimethylsilyl protecting group.

The N-methylmethanamine moiety is not synthesized as a separate precursor. Instead, it is formed in the final step of the synthesis through a reductive amination reaction. This reaction involves the treatment of the aldehyde group of 4-ethynylbenzaldehyde with methylamine.

The reaction proceeds in two stages. First, the methylamine reacts with the aldehyde to form an unstable imine intermediate (a Schiff base). This is a condensation reaction where a molecule of water is eliminated. The imine is then reduced in situ to the final amine product, this compound.

The key coupling strategy for the assembly of this compound is the one-pot reductive amination of 4-ethynylbenzaldehyde with methylamine. wikipedia.org This method is highly efficient as it combines the formation of the carbon-nitrogen bond and the reduction of the imine intermediate in a single reaction vessel, avoiding the need to isolate the unstable imine. wikipedia.org

A variety of reducing agents can be employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its ready availability and ease of handling. However, it can also reduce the starting aldehyde, leading to the formation of an alcohol byproduct. masterorganicchemistry.com To overcome this, milder and more selective reducing agents have been developed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion). masterorganicchemistry.comresearchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey Characteristics
Sodium BorohydrideNaBH₄Strong reducing agent, can also reduce aldehydes and ketones.
Sodium CyanoborohydrideNaBH₃CNMilder reducing agent, selective for imines over carbonyls at neutral or slightly acidic pH.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective reducing agent, less toxic than cyanoborohydride, and effective in aprotic solvents. researchgate.net

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, advanced synthetic methodologies are being developed to improve the environmental footprint of chemical syntheses. These approaches focus on the use of greener reagents and solvents, as well as the implementation of more efficient process technologies.

The principles of green chemistry can be applied to both the Sonogashira coupling and the reductive amination steps in the synthesis of this compound.

Reductive amination is inherently a green reaction as it is often a one-pot process with high atom economy. wikipedia.org Further greening of this reaction can be achieved by using more sustainable reagents and solvents. For example, catalytic hydrogenation using molecular hydrogen as the reducing agent is a very clean method, as the only byproduct is water. nih.gov The use of renewable solvents, such as ethanol (B145695) or glycerol, can also improve the sustainability of the process. emerald.comias.ac.in

Table 3: Green Chemistry Approaches in the Synthesis of this compound

Reaction StepTraditional ApproachGreener AlternativeGreen Chemistry Principle
Sonogashira Coupling Organic solvents (e.g., toluene), copper co-catalystWater as solvent, copper-free catalystsSafer solvents, reduce derivatives
Reductive Amination Stoichiometric borohydride reagentsCatalytic hydrogenation (H₂), formic acid as reductant, use of renewable solvents (e.g., ethanol, glycerol)Catalysis, use of renewable feedstocks

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. These benefits are being increasingly realized in the synthesis of fine chemicals and pharmaceuticals.

The Sonogashira coupling can be effectively performed in a continuous flow reactor. thalesnano.com This often involves the use of a heterogeneous catalyst packed into a column, through which the reaction mixture is continuously pumped. This setup allows for easy separation of the catalyst from the product, facilitating catalyst recycling and reducing product contamination. acs.org Flow chemistry also enables the safe use of gaseous reagents, such as propyne, under high pressure and temperature, which can be challenging in a batch reactor. acs.org

Similarly, reductive amination can be carried out in a continuous flow system. rsc.org A packed-bed reactor containing a heterogeneous catalyst, such as gold supported on alumina (B75360) (Au/Al₂O₃), can be used for the one-pot reductive amination of aldehydes with nitroarenes (which are reduced in situ to amines) using molecular hydrogen. rsc.org This approach offers excellent control over reaction conditions and enhances the safety of using hydrogen gas.

Table 4: Advantages of Flow Chemistry for the Synthesis of this compound

FeatureBenefit in Sonogashira CouplingBenefit in Reductive Amination
Enhanced Safety Safe handling of potentially hazardous reagents and intermediates.Controlled use of high-pressure hydrogen gas.
Improved Efficiency Rapid optimization of reaction conditions and higher throughput.Efficient mixing and heat transfer, leading to faster reactions and higher yields.
Catalyst Reusability Easy separation and recycling of heterogeneous palladium catalysts.Continuous use of the catalyst bed for extended periods.
Scalability Straightforward scaling of production by running the flow reactor for longer times.Consistent product quality at different production scales.

Catalytic Routes and Efficiency Enhancements

Catalytic methods are central to the efficient synthesis of amines, offering advantages in terms of yield, purity, and environmental impact over stoichiometric routes. For the synthesis of this compound, two primary catalytic strategies are highly relevant: the direct reductive amination of 4-ethynylbenzaldehyde with methylamine, and the N-methylation of a precursor amine, 1-(4-ethynylphenyl)methanamine.

Reductive Amination: This is a cornerstone of amine synthesis, combining a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. The process can be catalyzed by a variety of transition metals, with catalysts based on nickel, cobalt, ruthenium, and iridium being prominent. For instance, cobalt-based catalysts have been shown to be effective for the reductive amination of aromatic aldehydes under hydrogen pressure. nih.govresearchgate.net Similarly, ruthenium complexes are known to catalyze the reductive amination of aldehydes with ammonia (B1221849) and hydrogen, a process that could be adapted for use with methylamine. rochester.edu The efficiency of these reactions is often enhanced by optimizing reaction conditions such as temperature, pressure, and solvent, as well as by the choice of catalyst support and ligands.

N-Methylation of Amines: Should the primary amine, 1-(4-ethynylphenyl)methanamine, be a more accessible precursor, its subsequent N-methylation presents a viable route. Modern catalytic methods for N-methylation often utilize methanol or formaldehyde (B43269) as a C1 source, which are more environmentally benign than traditional methylating agents like methyl iodide. Transition-metal catalysts, including those based on ruthenium and platinum, have been successfully employed for the N-methylation of a wide range of amines using methanol. acs.orgscilit.com These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. Copper-catalyzed systems using paraformaldehyde as the C1 source also offer an efficient pathway for N-methylation. nih.gov

The table below summarizes various catalytic systems applicable to the synthesis of N-methyl-1-arylmethanamines, providing an insight into the potential conditions for the synthesis of the title compound.

Catalyst SystemSubstrate ExampleC1 Source/Reducing AgentConditionsYield (%)Reference
Co-containing compositesp-methoxybenzaldehydeH₂100-150 °C, 100-150 bar72-96 nih.gov
RuCl₂(PPh₃)₃BenzaldehydeNH₃/H₂130 °C, 40 bar H₂High rochester.edu
(DPEPhos)RuCl₂PPh₃AnilineMethanol130 °C, 12 h95-97 acs.org
Pt/Cn-octylamineMethanol150 °C, 36 hHigh scilit.com
(CAAC)CuClN-methylanilineParaformaldehyde/PMHSRoom Temp.91 nih.gov

This table presents data for analogous reactions, not the specific synthesis of this compound.

Stereoselective Synthesis Considerations

The synthesis of this compound in an enantiomerically pure form requires stereoselective methods. As the molecule possesses a stereocenter at the benzylic carbon, asymmetric synthesis is of paramount importance for its potential applications in pharmaceuticals and materials science. The most direct approach to introduce chirality is through asymmetric reductive amination of 4-ethynylbenzaldehyde.

Transition Metal Catalysis: Asymmetric hydrogenation of the in situ-formed imine from 4-ethynylbenzaldehyde and methylamine is a powerful strategy. This is typically achieved using chiral transition metal catalysts, often based on iridium, rhodium, or ruthenium, with chiral phosphine (B1218219) ligands. Iridium complexes with phosphino-oxazoline ligands, for example, have been shown to be highly effective for the asymmetric hydrogenation of N-aryl imines with excellent enantioselectivities. nih.gov The development of chiral ligands is crucial for achieving high levels of stereocontrol.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully applied to the asymmetric reductive amination of aldehydes. acs.orgacs.orgnih.govorganic-chemistry.org In this approach, the chiral catalyst activates the imine towards reduction by a hydride donor, such as a Hantzsch ester, and controls the facial selectivity of the hydride attack, thus inducing chirality in the product. This method has been used for the asymmetric reductive amination of a variety of aldehydes, yielding β-branched secondary amines with high enantiomeric excess. nih.gov

Biocatalysis: Enzymes, particularly imine reductases (IREDs), offer a highly selective and environmentally friendly approach to asymmetric reductive amination. researchgate.netwikipedia.org These enzymes can catalyze the reduction of a wide range of imines with exceptional stereoselectivity, often under mild aqueous conditions. The use of IREDs could provide a direct and efficient route to enantiopure this compound. researchgate.netresearchgate.net

The following table outlines some catalytic systems used for the asymmetric synthesis of chiral amines, which could be adapted for the stereoselective synthesis of the target molecule.

Catalyst/EnzymeSubstrate TypeChiral Ligand/MotifReductantEnantiomeric Excess (ee) (%)Reference
Iridium ComplexArylacetonesMonodentate phosphoramiditeH₂up to 99 scilit.com
Chiral Phosphoric Acid (TRIP)α-Branched aldehydesBINOL-derivedHantzsch esterExcellent nih.gov
Imine Reductases (IREDs)KetonesEnzyme active siteNADPHup to 98 researchgate.netresearchgate.net
Chiral Phosphoric AcidBiaryl dialdehydesChiral Phosphoric AcidHantzsch ester92-96 acs.org

This table presents data for analogous reactions to illustrate the potential for stereoselective synthesis.

Chemical Reactivity and Functionalization of 1 4 Ethynylphenyl N Methylmethanamine

Reactivity of the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly valuable functional handle, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the application of 1-(4-ethynylphenyl)-N-methylmethanamine in creating extended π-systems, polymers, and bioconjugates.

Click Chemistry Reactions (e.g., CuAAC, SPAAC)

The terminal alkyne is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. beilstein-journals.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. researchgate.netnih.gov This reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups, proceeding under mild conditions, often in aqueous solvents. mdpi.com For this compound, the CuAAC reaction provides a straightforward method for conjugation with molecules bearing an azide functionality, such as biomolecules, polymers, or surfaces. The resulting 1,4-disubstituted triazole is a robust and chemically stable linker.

While specific examples detailing the CuAAC reaction of this compound are not prevalent in the literature, the reaction is widely applied to structurally similar aryl alkynes. For instance, the CuAAC reaction of benzyl (B1604629) azide with (prop-2-yn-1-yloxy)benzene proceeds efficiently in the presence of a copper(I) catalyst. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is particularly valuable in biological systems where copper toxicity is a concern. SPAAC utilizes a strained cyclooctyne (B158145) derivative that reacts readily with an azide without the need for a metal catalyst. While the ethynyl group of this compound is not strained, it can react with a strained cyclooctyne that has been functionalized with an appropriate azide partner.

Table 1: Overview of Click Chemistry Reactions for the Ethynyl Group

Reaction Name Description Key Features
CuAAC Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. High yield, mild conditions, wide functional group tolerance, forms a stable triazole linker.

| SPAAC | Reaction between a strained cyclooctyne and an azide, proceeding without a metal catalyst. | Copper-free, useful for biological applications, rapid reaction kinetics. |

Sonogashira Cross-Coupling and Other Alkyne Functionalizations

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling allows for the extension of the aromatic system by coupling with various aryl or vinyl halides, leading to the synthesis of conjugated enynes and arylalkynes. These products are of interest in the fields of organic electronics and materials science. While copper-free Sonogashira protocols have been developed, the traditional copper co-catalyzed method remains widely used. nih.gov

The reactivity of arylalkynes in Sonogashira couplings is well-established. For example, various aryl halides have been successfully coupled with terminal alkynes using palladium catalysts under mild conditions. nih.gov

Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by acid and a mercury(II) salt, such as mercury(II) sulfate. youtube.com The hydration of terminal alkynes follows Markovnikov's rule, meaning the hydroxyl group adds to the more substituted carbon atom of the alkyne. youtube.com The initial product is an enol, which rapidly tautomerizes to the more stable ketone. youtube.com Thus, hydration of this compound would be expected to yield a methyl ketone derivative.

Hydroamination involves the addition of an N-H bond across the alkyne. The regioselectivity of this reaction can be controlled by the choice of catalyst. While Markovnikov hydroamination is common, anti-Markovnikov addition can be achieved with certain catalysts, such as titanocene (B72419) complexes, to yield the corresponding imine which can be subsequently reduced to the amine. organic-chemistry.org The direct hydroamination of terminal alkynes with aliphatic amines can selectively produce anti-Markovnikov functionalized imines. organic-chemistry.org

Table 2: Functionalization of the Ethynyl Group

Reaction Reagents/Catalyst Product Type Regioselectivity
Sonogashira Coupling Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base Arylalkyne/Enyne N/A
Hydration H₂O, H₂SO₄, HgSO₄ Methyl Ketone Markovnikov

| Hydroamination | Amine, Catalyst (e.g., Titanocene) | Imine (then Amine) | Catalyst dependent (can be anti-Markovnikov) |

Reactivity of the N-Methylmethanamine Moiety

The secondary amine functionality in this compound provides a site for nucleophilic attack and coordination to metal centers. This allows for a different set of chemical modifications compared to the ethynyl group.

Amine Alkylation and Acylation Reactions

The nitrogen atom of the N-methylmethanamine group possesses a lone pair of electrons, making it nucleophilic. It can readily undergo N-alkylation with alkyl halides or other alkylating agents to form a tertiary amine. acs.org This reaction is a standard method for introducing additional alkyl groups onto an amine. For instance, N-methylation of benzylamine (B48309) has been achieved using dimethyl carbonate (DMC) as a green alkylating agent. acs.orgnih.gov Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, but reaction conditions can often be controlled to favor the formation of the tertiary amine.

N-acylation is another common transformation for secondary amines. byjus.com Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of an amide. uludag.edu.tr This reaction is generally high-yielding and provides a stable amide linkage. For example, aliphatic and aromatic primary and secondary amines undergo acetylation when treated with acid chlorides, anhydrides, or esters. byjus.com This transformation can be used to protect the amine functionality or to introduce new functional groups. The N-acylation of N-acyl enamines has been reported as a route to chiral benzylamines. nih.gov

Table 3: Functionalization of the N-Methylmethanamine Moiety

Reaction Reagent Product Type
N-Alkylation Alkyl Halide or Dimethyl Carbonate Tertiary Amine

| N-Acylation | Acyl Chloride or Acid Anhydride | Amide |

Coordination Chemistry with Metal Centers

The nitrogen atom of the N-methylmethanamine group can act as a ligand, coordinating to a variety of metal centers. The benzylamine scaffold is a common motif in coordination chemistry, and N-substituted derivatives can form stable metal complexes. researchgate.netrsc.org The steric and electronic properties of the ligand can be tuned by the substituents on the nitrogen and the aromatic ring. These metal complexes can have applications in catalysis and materials science. For example, N-benzyl-N-nitrosohydroxylamine has been used to synthesize new metal complexes, and the coordination of the ligands to metal ions has been confirmed by spectroscopy. researchgate.net The synthesis of N-heterocycles has been achieved using ortho-metallated primary benzylamine complexes of palladium(II) and platinum(II). rsc.org

Uncharted Reactivity: The Scarcity of Research on this compound

Despite its well-defined structure featuring two highly reactive functional groups—a terminal alkyne and a secondary amine—the chemical compound this compound remains largely unexplored in the scientific literature. A thorough review of published research reveals a significant gap in the understanding of its specific chemical behavior, with a notable absence of studies dedicated to its functionalization, salt formation, and reaction mechanisms. This lack of available data precludes a detailed discussion of its chemical profile as outlined.

While the general reactivity of terminal alkynes and secondary amines is well-established in organic chemistry, the specific interplay of these functionalities within the this compound framework has not been documented. For instance, the basic nitrogen atom of the N-methylmethanamine group would be expected to readily form salts with various acids. However, specific examples of such salts, their properties, and the influence of the ethynylphenyl group on the amine's basicity have not been reported.

Similarly, the chemo- and regioselectivity of this compound in complex reaction systems remains a matter of speculation. The presence of both a nucleophilic amine and a reactive alkyne presents interesting possibilities for selective transformations. For example, in reactions with electrophiles, competition between the amine and the alkyne would be expected, and the factors governing this selectivity are yet to be investigated. The terminal alkyne is a prime candidate for participation in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira coupling or "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, no studies have been published that detail the performance of this compound in these or other complex reaction systems, leaving its chemo- and regioselective tendencies unknown.

Furthermore, the absence of experimental work means that there are no mechanistic studies available for any of the potential key transformations of this molecule. Understanding the precise step-by-step pathways of its reactions is crucial for controlling reaction outcomes and designing new synthetic applications. Without such studies, any discussion of reaction mechanisms would be purely theoretical and not based on empirical evidence.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Electronic Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 1-(4-ethynylphenyl)-N-methylmethanamine in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, the amine proton, and the acetylenic proton. The para-substitution on the benzene (B151609) ring results in a characteristic AA'BB' splitting pattern for the aromatic protons. The benzylic and N-methyl protons would appear as singlets in a decoupled spectrum but may show coupling to the N-H proton. The acetylenic proton is anticipated to appear as a sharp singlet at a characteristic chemical shift.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for the two types of aromatic carbons (substituted and unsubstituted), the benzylic carbon, the N-methyl carbon, and the two sp-hybridized carbons of the ethynyl (B1212043) group.

Predicted NMR Data: Based on known chemical shifts for similar structural motifs such as N-methylbenzylamine and phenylacetylene (B144264), the following table summarizes the predicted NMR data for this compound in a standard solvent like CDCl₃. rsc.orgrsc.orgorganicchemistrydata.orgchemicalbook.com

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-HVariable (e.g., 1.5 - 2.5)-
C≡C-H~3.0~77
N-CH₃~2.4~36
Ar-CH₂-N~3.8~56
Aromatic C-H (AA'BB')~7.2 - 7.5~128 - 132
Aromatic C-CH₂-~139
Aromatic C-C≡CH-~121
C≡C-H-~83

Advanced NMR for Structural Dynamics: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. For instance, HMBC would show correlations between the benzylic protons and the aromatic carbons, confirming their connectivity.

To probe structural dynamics, variable temperature (VT) NMR studies could be conducted. These experiments can provide insights into conformational changes, such as the rotation around the Ar-CH₂ and CH₂-N bonds, and the rate of proton exchange for the N-H group. While significant dynamic processes are not expected for the rigid phenyl-ethynyl core, the flexibility of the N-methylmethanamine side chain could be explored through these advanced NMR methods.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes.

Functional Group Analysis: The key functional groups each have distinct vibrational signatures:

Terminal Alkyne: A sharp, weak absorption band for the ≡C-H stretching vibration is expected around 3300 cm⁻¹. The C≡C stretching vibration should appear as a weak to medium band in the region of 2100-2140 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the benzene ring are anticipated just above 3000 cm⁻¹. Characteristic C=C stretching bands within the ring are expected in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration typically found between 800-850 cm⁻¹.

Secondary Amine: A single, weak N-H stretching band is expected in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would appear in the 1250-1020 cm⁻¹ range.

Aliphatic Groups: The methylene (CH₂) and methyl (CH₃) groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1450 cm⁻¹.

Raman spectroscopy is a complementary technique that is particularly sensitive to the non-polar, symmetric vibrations of the C≡C and aromatic C=C bonds, which may be weak in the IR spectrum. mdpi.comdiva-portal.orgresearchgate.net The symmetric nature of the para-substituted ring often leads to strong and characteristic Raman signals.

Predicted Vibrational Frequencies:

Vibrational Mode Functional Group Predicted IR/Raman Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
≡C-H StretchTerminal Alkyne~3300Sharp, Weak-MediumStrong
N-H StretchSecondary Amine3300 - 3500Weak-MediumWeak
Aromatic C-H StretchBenzene Ring3000 - 3100MediumStrong
Aliphatic C-H StretchCH₂, CH₃2850 - 2960MediumMedium
C≡C StretchAlkyne2100 - 2140WeakStrong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-StrongStrong
C-H Bend (out-of-plane)p-substituted Ring800 - 850StrongWeak
C-N StretchAmine1020 - 1250MediumMedium

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. measurlabs.com For this compound (C₁₀H₁₁N), the calculated exact mass of the neutral molecule is 145.08915 Da. HRMS can confirm this composition with high accuracy, which is crucial for identifying the compound in complex mixtures where multiple components may have the same nominal mass. springernature.comnih.gov

Fragmentation Analysis: In addition to providing the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), tandem mass spectrometry (MS/MS) reveals the structure through characteristic fragmentation patterns. hnxb.org.cn For this compound, electron impact (EI) or electrospray ionization (ESI) would likely produce several key fragments. oup.com

The most probable fragmentation pathways for the protonated molecule [M+H]⁺ would involve:

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is prone to cleavage. This can lead to the formation of a stable 4-ethynylbenzyl cation or a related tropylium (B1234903) ion at m/z 115.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org For this molecule, this would involve the loss of the 4-ethynylphenyl group.

Loss of Amine Moiety: A common fragmentation pathway for protonated benzylamines is the elimination of ammonia (B1221849) or its substituted equivalent. nih.gov

Predicted HRMS Fragmentation Data:

m/z (calculated) Possible Formula Proposed Fragment Identity
146.09678[C₁₀H₁₂N]⁺Protonated Molecular Ion [M+H]⁺
130.06510[C₉H₈N]⁺Loss of CH₄ from [M+H]⁺
115.05425[C₉H₇]⁺4-Ethynylbenzyl/tropylium cation
91.05425[C₇H₇]⁺Tropylium ion (from rearrangement)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, its solid-state arrangement can be predicted based on structures of similar molecules. nih.govresearchgate.netnih.govresearchgate.net

Expected Molecular Geometry: The molecule is expected to exhibit a nearly planar geometry for the phenyl ring. The ethynyl group is linear, and the bond lengths and angles within the aromatic and alkyne fragments would be consistent with standard values for sp² and sp hybridized carbons, respectively. The geometry around the nitrogen atom is expected to be trigonal pyramidal.

Electronic and Photoelectron Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within the molecule, while photoelectron spectroscopy (PES) directly probes the energies of molecular orbitals.

UV-Vis Spectroscopy: The primary chromophore in this compound is the ethynyl-substituted benzene ring. Phenylacetylene and its derivatives are known to exhibit strong UV absorption due to π→π* electronic transitions. nist.gov Benzene itself shows absorption bands around 180 nm, 200 nm, and a weaker, structured band around 260 nm. up.ac.za The extended conjugation provided by the ethynyl group is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. researchgate.netresearchgate.net The aminomethyl substituent, being an auxochrome, may cause further slight shifts in the absorption maxima. The VUV absorbance spectrum for phenylacetylene shows increasing absorbance in the 210-240 nm range. vuvanalytics.com

Photoelectron Spectroscopy (PES): Gas-phase UV photoelectron spectroscopy can provide valuable data on the electronic structure by measuring the ionization energies required to remove electrons from different molecular orbitals. oup.com For this compound, distinct ionization bands would be expected corresponding to:

The π-orbitals of the benzene ring (the degenerate e₁g orbitals in benzene are split by the substituents). oup.com

The π-orbitals of the C≡C triple bond.

The non-bonding (n) orbital localized on the nitrogen atom of the amine group.

The relative energies of these orbitals provide insight into the electronic interactions between the different functional groups within the molecule. acs.orgacs.org Shifts in the binding energies of core electrons, as measured by X-ray photoelectron spectroscopy (XPS), can also provide information about the charge distribution within the molecule. uni-frankfurt.de

Computational and Theoretical Investigations of 1 4 Ethynylphenyl N Methylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to determine the electronic structure, which in turn governs the molecule's reactivity. researchgate.net

For 1-(4-ethynylphenyl)-N-methylmethanamine, these calculations can map the distribution of electrons and identify reactive sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

The molecular electrostatic potential (MEP) surface is another valuable output. It visually represents the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the nitrogen atom of the amine and the π-system of the ethynyl (B1212043) group and phenyl ring are expected to be electron-rich.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity.
Electronegativity (χ)3.85 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVA measure of resistance to change in electron distribution.
Electrophilicity Index (ω)2.80 eVA measure of the energy lowering upon accepting maximal electron charge.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a robust method for investigating the mechanisms of chemical reactions. pku.edu.cn It allows for the calculation of the potential energy surface, which maps the energy changes as reactants transform into products. By identifying the lowest energy path, DFT can elucidate reaction mechanisms, determine the structure of transition states, and predict activation energies. researchgate.net

For this compound, DFT could be used to study various reactions, such as:

Click Chemistry Reactions: The terminal alkyne is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. DFT calculations could model the reaction pathway, identify the transition state, and predict the activation barrier, thus assessing the reaction's feasibility.

Reactions at the Amine Group: The N-methylmethanamine moiety can undergo reactions such as N-alkylation or acylation. DFT could be used to compare the activation energies for different electrophiles, predicting reaction selectivity.

By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict reaction rates and understand how substituents or catalysts might influence the reaction outcome. pku.edu.cn

Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction This table shows example data for a hypothetical [3+2] cycloaddition reaction involving the ethynyl group.

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
Reactant Complex FormationAssociation of this compound with an azide (B81097).-2.5
Transition State (TS1)Formation of the triazole ring.+18.7
Product FormationRelease of the final triazole product.-35.4

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org MD simulations model the system as a collection of atoms interacting through a force field, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in different environments. nih.gov

For this compound, MD simulations could provide insights into:

Solvation: Simulating the molecule in a solvent like water or an organic solvent can reveal how solvent molecules arrange around it and predict its solubility.

Interaction with Biomolecules: If the molecule is investigated as a potential ligand, MD simulations can model its binding to a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues or π-π stacking involving the phenyl ring, and estimate the stability of the ligand-protein complex. nih.gov

Analysis of the simulation trajectory can yield information on interaction energies, residence times, and specific contact points.

Potential Intermolecular Interactions Identified via MD Simulation This table illustrates the types of non-covalent interactions that could be predicted for this compound interacting with a hypothetical protein active site.

Interaction TypeInteracting Group on CompoundPotential Interacting Partner (Protein Residue)Average Distance (Å)
Hydrogen BondN-H of the amineAspartic Acid (Oxygen)2.9
π-π StackingPhenyl RingTyrosine (Phenyl Ring)3.5
π-CationPhenyl RingLysine (Ammonium group)4.2
HydrophobicMethyl GroupLeucine (Alkyl chain)3.8

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental IR spectra to confirm the presence of specific functional groups. For this compound, key predicted peaks would include the C≡C stretch of the alkyne, the N-H stretch of the secondary amine, and various C-H and C=C stretches of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. semanticscholar.org These predictions can aid in the assignment of complex experimental NMR spectra, helping to confirm the molecular structure.

Comparing the computed spectra with experimental results provides a powerful method for structural elucidation. aun.edu.eg

Hypothetical Predicted Spectroscopic Data This table shows a comparison of predicted vibrational and NMR signals for key functional groups.

Spectroscopy TypeFunctional GroupPredicted ValueTypical Experimental Range
IR Frequency (cm⁻¹)N-H Stretch33503300-3500
IR Frequency (cm⁻¹)C≡C Stretch (Alkyne)21152100-2260
¹H NMR Shift (ppm)N-H Proton1.50.5-5.0
¹³C NMR Shift (ppm)Alkyne Carbon (C≡CH)8265-90
¹³C NMR Shift (ppm)Alkyne Carbon (Ph-C≡)8565-90

In Silico Design of Novel Derivatives and Functional Scaffolds

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties, which can significantly accelerate the discovery process. nih.govglobalresearchonline.net Starting with the scaffold of this compound, computational methods can be used to predict how chemical modifications would affect its properties.

For instance, researchers could:

Modify Electronic Properties: By adding electron-donating or electron-withdrawing groups to the phenyl ring, the HOMO-LUMO gap can be tuned. Computational calculations can screen a library of potential derivatives to identify which substituents would yield a desired electronic profile. nih.gov

Enhance Binding Affinity: If the molecule is a ligand, derivatives can be designed to improve interactions with a biological target. New functional groups can be added to form additional hydrogen bonds or hydrophobic contacts, with their potential efficacy screened computationally before any synthesis is attempted. jocpr.com

This predictive capability allows for the rational design of novel functional scaffolds, saving significant time and resources compared to traditional trial-and-error experimental approaches. nih.gov

Illustrative In Silico Screening of Derivatives This table shows how computational predictions could guide the modification of the parent compound to tune its electronic properties.

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Effect on Reactivity
Parent Compound-H (on phenyl ring)5.30Baseline
Derivative A-NO₂ (at position 2)4.85Increased reactivity (more electrophilic)
Derivative B-OCH₃ (at position 2)5.45Decreased reactivity (more electron-rich)
Derivative C-F (at position 3)5.25Minor increase in reactivity

Derivatives and Analogs of 1 4 Ethynylphenyl N Methylmethanamine: Synthesis and Academic Exploration

Design Principles for Structural Modification

Information regarding the established design principles for the structural modification of 1-(4-ethynylphenyl)-N-methylmethanamine is not available in the current body of scientific literature.

Synthesis of Extended π-Systems via Alkyne Homologation

There is no specific information in the academic literature detailing the synthesis of extended π-systems derived from this compound through alkyne homologation.

Development of Amine-Functionalized Derivatives (e.g., polymers, dendritic structures)

Detailed research on the development of amine-functionalized polymers or dendritic structures originating from this compound has not been published.

Heterocyclic Annulation and Cyclization Strategies

Specific strategies for heterocyclic annulation and cyclization utilizing this compound as a starting material are not described in the available scientific research.

Libraries of Derivatives for High-Throughput Academic Screening

The creation and utilization of libraries of this compound derivatives for high-throughput academic screening have not been reported in the literature.

Non Clinical Academic Applications and Material Science Integration

Supramolecular Chemistry and Self-Assembly Processes

There is no available research that specifically investigates the role of 1-(4-ethynylphenyl)-N-methylmethanamine in supramolecular chemistry or self-assembly processes. In theory, the interplay of the aromatic ring, the ethynyl (B1212043) group (which can participate in π-stacking and hydrogen bonding), and the amine group could direct the self-assembly of this molecule into higher-order structures. However, without experimental data, the nature and properties of any such assemblies remain unknown.

Integration into Functional Polymeric Materials

While this compound is listed as a monomer for polymer science, specific studies on its polymerization or integration into functional polymeric materials have not been found.

Cross-linking and Polymerization Strategies

The terminal alkyne of this compound makes it a candidate for various polymerization techniques, such as those leading to poly(phenylene ethynylene)s. However, no specific polymerization strategies or cross-linking studies involving this particular monomer have been reported.

Functional Coatings and Films

There is no published research on the use of this compound in the development of functional coatings or films.

Applications in Sensing and Detection Systems (e.g., chemosensors for academic analytes)

No studies have been identified that utilize this compound in the design of chemosensors. The amine and ethynyl moieties could potentially interact with specific analytes, but the development and testing of such a sensor have not been documented.

Ligand Design for Catalysis (e.g., organometallic catalysis, photocatalysis)

The nitrogen atom in the N-methylmethanamine group could theoretically coordinate to metal centers, making it a potential ligand for catalysis. However, there is no evidence in the scientific literature of this compound being used as a ligand in either organometallic catalysis or photocatalysis.

Precursors for Advanced Organic Electronic Materials

The conjugated system of the ethynylphenyl group suggests potential as a building block for organic electronic materials. However, no specific research has been published that demonstrates the synthesis and characterization of such materials derived from this compound.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electroluminescent and photovoltaic potential of phenylene ethynylene structures makes them promising candidates for OLED and OPV technologies. The appeal of these organic materials lies in their potential for low-cost, flexible, and large-area device fabrication.

In the context of OLEDs , the focus is on developing materials that can efficiently convert electrical energy into light. The incorporation of phenylene ethynylene units into organic molecules can enhance thermal stability and photoluminescence, which are critical properties for the emissive layer in an OLED device. Research into oligo(p-phenylene ethynylene)s has demonstrated their potential as blue emitters, a key component for full-color displays. The rigid structure helps to prevent aggregation-caused quenching of fluorescence, a common issue in solid-state devices. While specific data for this compound is not available, its core structure suggests it could be a building block for larger, more complex molecules designed for OLED applications.

For OPVs , which convert light into electricity, acetylene-based materials, including phenylene ethynylenes, are considered a promising class of p-type semiconductor materials. nih.gov The efficiency of OPVs is heavily dependent on the properties of the donor and acceptor materials in the active layer. The tunable electronic properties of phenylene ethynylene derivatives, achieved through chemical modification, allow for the optimization of energy levels (HOMO/LUMO) to improve charge separation and transport. The development of novel donor-acceptor systems incorporating these structures is an active area of research aimed at enhancing the power conversion efficiency of organic solar cells. mdpi.com

Below is a table summarizing the potential roles of phenylene ethynylene derivatives in OLEDs and OPVs, based on research into this class of compounds.

Application Potential Role of Phenylene Ethynylene Derivatives Key Properties
OLEDs Emissive Layer Materials, Host MaterialsHigh Photoluminescence Quantum Yield, Thermal Stability, Tunable Emission Color
OPVs p-type (Donor) MaterialsBroad Absorption Spectra, Appropriate HOMO/LUMO Energy Levels, Good Charge Carrier Mobility

Molecular Wires and Switches

The concept of molecular electronics, which aims to use individual molecules as electronic components, represents a frontier in miniaturization. Phenylene ethynylene derivatives are at the forefront of research into molecular wires and switches due to their rigid, conjugated structures that can facilitate electron transport over nanometer-scale distances.

Molecular wires are envisioned as the fundamental interconnects in molecular-scale circuits. Oligo(phenylene ethynylene)s are considered excellent candidates for this role because their π-conjugated system provides a pathway for charge carriers. acs.orgnih.gov The length and chemical functionality of these molecular wires can be precisely controlled through synthesis, allowing for the systematic study of charge transport mechanisms at the single-molecule level. Research has shown that the conductance of these molecular wires can be modulated by altering their length and by introducing different functional groups. acs.orgnih.gov

Molecular switches are molecules that can be reversibly shifted between two or more stable states with different physical properties, such as conductivity. This functionality is crucial for the development of molecular memory and logic devices. While the core phenylene ethynylene structure provides the conductive pathway, the switching behavior is typically introduced by incorporating photochromic, electrochromic, or redox-active moieties. The rigid framework of the phenylene ethynylene ensures that the switching unit is held in a well-defined orientation, which is essential for reliable device operation.

The table below outlines the key characteristics of phenylene ethynylene derivatives that make them suitable for these applications.

Component Function Relevant Properties of Phenylene Ethynylene Derivatives
Molecular Wires Conduct electrical current at the molecular scale.Rigid linear structure, Extended π-conjugation, Tunable length and conductivity.
Molecular Switches Reversibly alter properties in response to a stimulus.Can be functionalized with photo/electro-active groups, Provides a stable framework for the switching unit.

While the direct application of this compound in these advanced material science domains is yet to be explored in detail, its fundamental structure as a phenylene ethynylene derivative positions it as a molecule of interest for future research in organic electronics.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules based on the 1-(4-ethynylphenyl)-N-methylmethanamine scaffold. duke.edu These computational tools can navigate vast chemical spaces to identify derivatives with optimized properties for specific applications. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on datasets of similar compounds to predict various properties, including bioactivity, toxicity, and material characteristics. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors of this compound derivatives with their biological activities, guiding the design of more potent therapeutic agents. mdpi.comnih.gov Such models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Generative Models: Advanced generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can propose entirely new molecular structures based on the this compound framework. soken.ac.jp These models can be tailored to generate molecules with desired features, such as enhanced binding affinity to a specific biological target or improved electronic properties for materials science applications. rsc.org

Reaction Prediction and Synthesis Design: AI can also play a crucial role in designing efficient synthetic routes. soken.ac.jp By analyzing vast databases of chemical reactions, machine learning models can predict the outcomes of potential reactions and suggest optimal conditions for the synthesis of this compound derivatives. uvic.cachemrxiv.org

Catalyst Design: The synthesis of this compound and its analogs often relies on catalytic processes like the Sonogashira coupling. organic-chemistry.orglibretexts.org Machine learning can accelerate the discovery and optimization of novel catalysts for these reactions, leading to more efficient and sustainable synthetic methods. unsw.edu.auchemrxiv.orgresearchgate.net By identifying key features that contribute to catalytic activity, ML models can guide the design of next-generation catalysts with improved performance. umich.edu

Interactive Table: Potential Applications of AI/ML in Researching this compound

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingCorrelates molecular structure with biological activity to predict the potency of new derivatives.Faster identification of lead compounds in drug discovery.
Generative Molecular DesignCreates novel molecular structures with desired properties based on the core scaffold.Discovery of new materials and therapeutics with enhanced functionalities.
Retrosynthesis PredictionSuggests efficient and feasible synthetic pathways for target molecules.Streamlined and more sustainable chemical synthesis.
Catalyst DiscoveryIdentifies and optimizes novel catalysts for key synthetic steps like Sonogashira coupling.Improved reaction yields, reduced costs, and greener chemical processes.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound, featuring both a terminal alkyne and a secondary amine, offers a rich landscape for exploring novel chemical transformations. Future research will likely focus on leveraging these reactive sites in innovative ways.

Advanced Coupling Reactions: While the ethynyl (B1212043) group is a well-known participant in Sonogashira couplings, there is an opportunity to explore its reactivity in other modern cross-coupling reactions. rsc.org This could involve, for example, copper-free Sonogashira variations or the use of other transition metal catalysts to forge new carbon-carbon and carbon-heteroatom bonds under milder and more sustainable conditions.

Cycloaddition Reactions: The alkyne moiety is an excellent candidate for various cycloaddition reactions, such as [3+2] cycloadditions (e.g., click chemistry) and [2+2+2] cycloadditions. These reactions can be used to construct complex polycyclic and heterocyclic systems that may possess interesting biological or material properties.

C-H Activation: The aromatic ring and the N-methyl group present opportunities for C-H activation chemistry. Developing selective methods to functionalize these C-H bonds would provide a direct and atom-economical way to synthesize a wide range of derivatives without the need for pre-functionalized starting materials.

Dual Functionalization Strategies: A key area of future research will be the development of synthetic methodologies that can selectively address both the alkyne and the amine functionalities in a controlled manner. This could involve orthogonal protection-deprotection strategies or the use of catalysts that can differentiate between the two reactive sites, enabling the construction of highly complex and diverse molecular architectures.

Development of Sustainable and Scalable Production Methods

As the potential applications of this compound and its derivatives expand, the need for sustainable and scalable production methods will become increasingly important.

Green Chemistry Approaches: Future research will focus on developing synthetic routes that adhere to the principles of green chemistry. This includes the use of non-toxic and renewable solvents, minimizing waste generation, and employing catalytic methods to reduce energy consumption. For instance, developing robust single-atom heterogeneous catalysts for the key coupling steps could enhance metal utilization and simplify catalyst recovery and reuse. nih.govacs.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated optimization. Machine learning-driven optimization of flow processes can significantly enhance productivity and yield. chemrxiv.org The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of research. Exploring biocatalytic routes for the synthesis of the amine or alkyne precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Advanced Characterization Beyond Current Capabilities

While standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are essential for routine characterization, a deeper understanding of the structure, dynamics, and reactivity of this compound will require the application of more advanced techniques.

In-situ and Operando Spectroscopy: To gain real-time insights into reaction mechanisms and catalyst behavior, in-situ and operando spectroscopic techniques will be invaluable. These methods allow researchers to monitor chemical transformations as they happen, providing a wealth of information that is not accessible from conventional post-reaction analysis.

Advanced NMR Techniques: Two-dimensional and solid-state NMR techniques can provide detailed information about the three-dimensional structure and intermolecular interactions of this compound and its derivatives, particularly in the context of materials science applications where the compound might be incorporated into a larger assembly.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule. This is particularly relevant for applications in optoelectronics and photochemistry, where understanding how the molecule interacts with light is crucial.

Multidisciplinary Research at the Interface of Chemistry and Other Fields

The versatile structure of this compound makes it an ideal candidate for multidisciplinary research, bridging the gap between chemistry and other scientific disciplines.

Materials Science: The terminal alkyne group is a powerful handle for the synthesis of novel polymers and functional materials through polymerization or by grafting the molecule onto surfaces. The resulting materials could have applications in electronics, sensing, and coatings.

Medicinal Chemistry and Chemical Biology: The N-methyl benzylamine (B48309) scaffold is a common motif in many biologically active compounds. The ethynyl group can be used as a reactive probe to study biological processes or as an anchor point for attaching other functionalities, such as fluorescent tags or drug delivery vectors.

Supramolecular Chemistry: The ability of the molecule to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an interesting building block for the construction of self-assembled supramolecular structures with unique properties and functions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across a wide range of scientific and technological fields.

Q & A

Q. Table 1. Comparative Reactivity of Ethynyl Derivatives

DerivativeReaction Rate (k, h⁻¹)Major Degradation ProductReference
N-Methyl0.12Oxidative dimer
N-Ethyl0.18N-Oxide
4-NO₂ Substituted0.25Nitro reduction adduct

Q. Table 2. Optimal Catalysts for Ethynyl Functionalization

Catalyst SystemSolventYield (%)ee (%)Reference
Pd(PPh₃)₄/CulTHF78
Pd/BINAPToluene6588
Biocatalytic (P. fluorescens)H₂O5292

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.